

# The chemical and physical properties of Leucylleucine methyl ester for research

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## Leucyl-leucine Methyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Leucyl-leucine methyl ester (LLME), a dipeptide ester with significant applications in immunological research. This document details its core properties, experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.

## Core Chemical and Physical Properties

Leucyl-leucine methyl ester is a lysosomotropic agent that has garnered significant interest for its ability to selectively induce apoptosis in specific immune cell populations.<sup>[1][2][3]</sup> Its hydrochloride salt is the common commercially available form.

## Chemical Identifiers and Molecular Properties

A summary of the key chemical identifiers and molecular properties for Leucyl-leucine methyl ester hydrochloride is presented in Table 1.

Property	Value	Source
CAS Number	6491-83-4	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>27</sub> ClN <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	294.82 g/mol	<a href="#">[1]</a>
IUPAC Name	methyl (2S)-2-[[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride	PubChem
Synonyms	LLME, LLOMe, H-Leu-Leu-OMe.HCl, Methyl leucylleucinate hydrochloride	<a href="#">[4]</a> <a href="#">[5]</a>

## Physical Properties

The known physical properties of Leucyl-leucine methyl ester hydrochloride are outlined in Table 2. It is important to note that a boiling point for this compound is not readily available in the literature.

Property	Value	Source
Melting Point	171-181 °C	<a href="#">[6]</a>
Appearance	Crystalline solid	<a href="#">[4]</a>

## Solubility

The solubility of Leucyl-leucine methyl ester hydrochloride in various solvents is crucial for its application in experimental settings (Table 3).

Solvent	Solubility	Source
Dimethylformamide (DMF)	10 mg/mL	[1][4]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[1][4]
Ethanol	30 mg/mL	[1][4]
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL	[1][4]

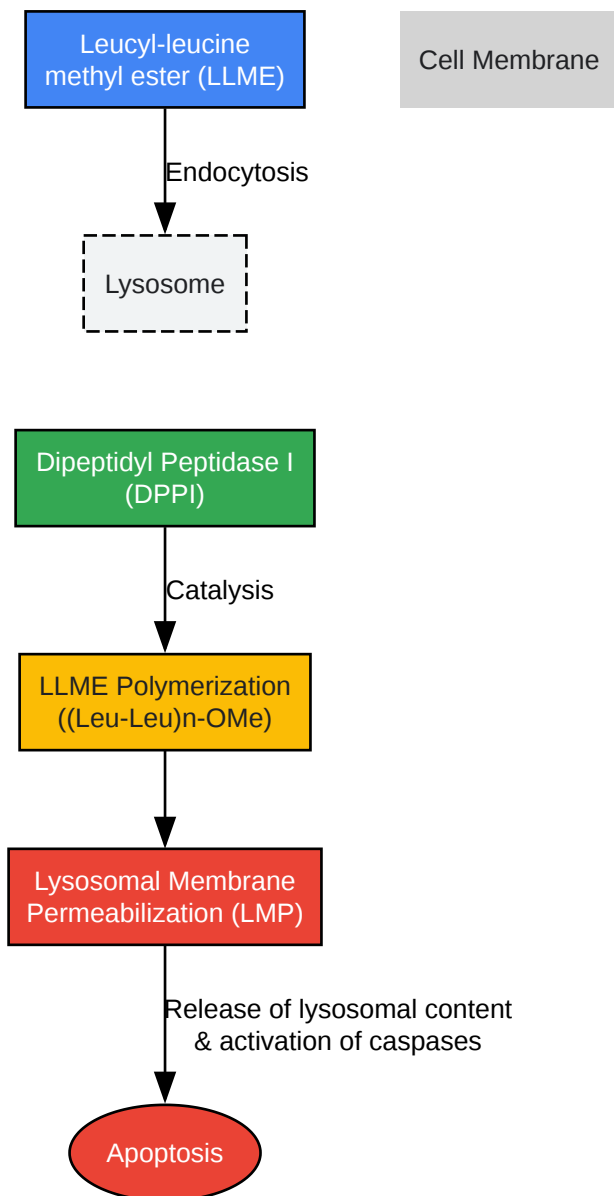
## Spectral Data

Detailed experimental spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for Leucyl-leucine methyl ester is not readily available in the public domain. Researchers should perform their own spectral analysis for compound verification. For reference, spectral data for the related precursor, L-leucine methyl ester hydrochloride, is available in various databases.[7]

## Mechanism of Action

Leucyl-leucine methyl ester is a cell-permeable dipeptide that acts as a lysosomotropic agent. Its mechanism of action is initiated upon entry into the cell, where it accumulates in the lysosomes.[2][3]

## Mechanism of Action of Leucyl-leucine Methyl Ester



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## LLME-induced lysosomal cell death pathway.

Inside the acidic environment of the lysosome, LLME is a substrate for the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[2][8] DPPI catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)<sub>n</sub>-OMe, where  $n \geq 3$ . [8][9] This

polymer disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP) and the release of lysosomal contents, including cathepsins, into the cytosol.[8] The release of these hydrolases triggers a cascade of events that ultimately leads to apoptotic cell death, particularly in cells with high DPPI expression, such as cytotoxic T-lymphocytes and natural killer (NK) cells.[1][3]

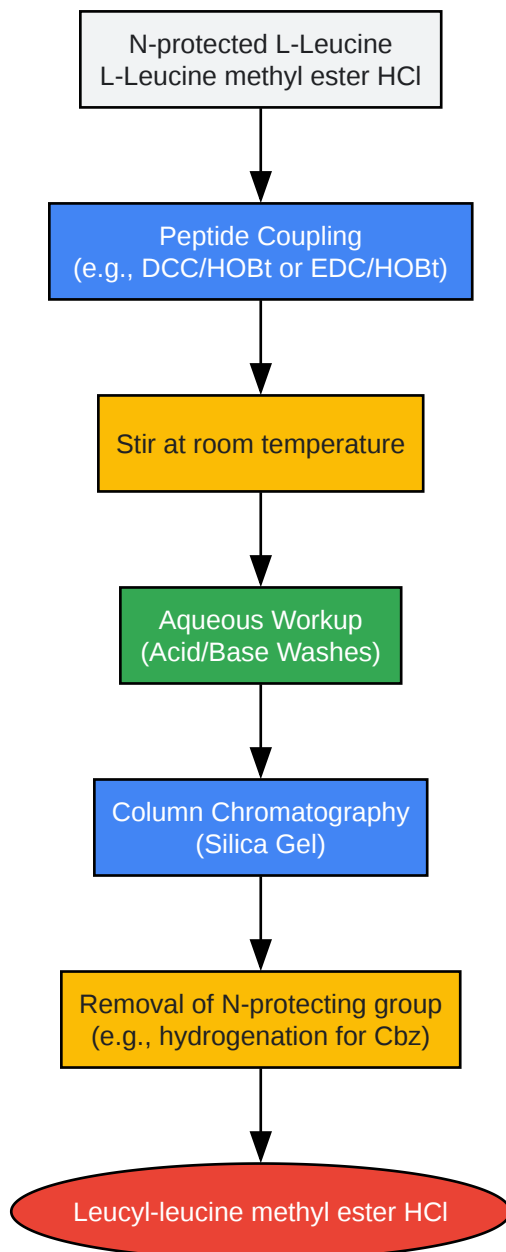
## Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and biological evaluation of Leucyl-leucine methyl ester.

### Synthesis of Leucyl-leucine methyl ester hydrochloride

This protocol is adapted from general dipeptide synthesis methodologies.

## Workflow for LLME Synthesis and Purification



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General workflow for the synthesis of LLME.

Materials:

- N- $\alpha$ -tert-Butoxycarbonyl-L-leucine (Boc-L-Leu-OH)
- L-Leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- 4 M HCl in dioxane

#### Procedure:

- Coupling Reaction:
  - Dissolve Boc-L-Leu-OH (1.0 eq), H-L-Leu-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
  - Cool the solution to 0 °C in an ice bath.
  - Add DIPEA (1.1 eq) to the mixture and stir for 10 minutes.
  - Add DCC or EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

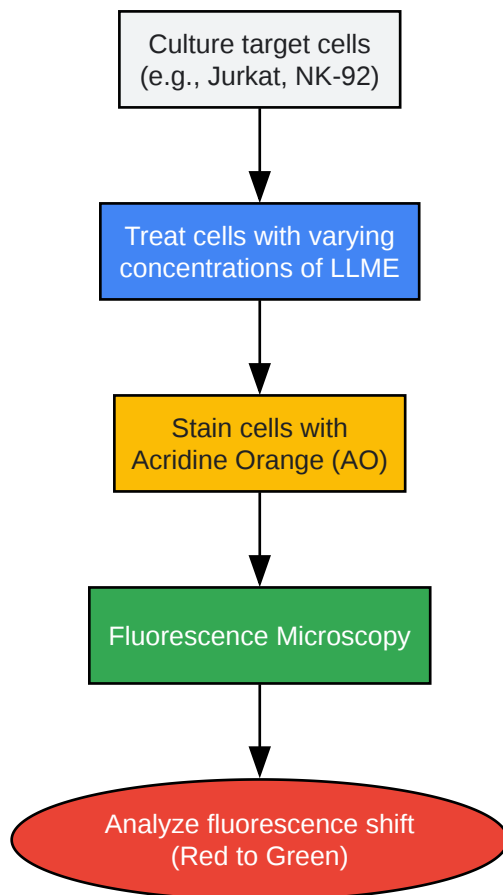
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up:
  - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
  - Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification:
  - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Deprotection:
  - Dissolve the purified Boc-protected dipeptide in a minimal amount of ethyl acetate.
  - Add an excess of 4 M HCl in dioxane and stir at room temperature for 2-4 hours.
  - Remove the solvent under reduced pressure to yield Leucyl-leucine methyl ester hydrochloride as a solid.

## Assessment of Lysosomal Membrane Permeabilization (LMP)

This protocol utilizes acridine orange (AO) staining to assess LMP. AO is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates lysosomal rupture.



## Workflow for Lysosomal Membrane Permeabilization Assay



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Experimental workflow for LMP assessment.

Materials:

- Target cells (e.g., Jurkat cells, primary T-cells)
- Complete cell culture medium
- Leucyl-leucine methyl ester hydrochloride stock solution
- Acridine Orange (AO) staining solution (e.g., 5 µg/mL in PBS)

- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filters

#### Procedure:

- Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) at an appropriate density.
- Treatment: Treat the cells with a range of concentrations of LLME for a specified time (e.g., 1-4 hours). Include an untreated control.
- Staining:
  - Wash the cells with PBS.
  - Incubate the cells with AO staining solution for 15-30 minutes at 37 °C in the dark.
  - Wash the cells twice with PBS to remove excess dye.
- Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of both red and green fluorescence.
- Analysis: In healthy cells, AO will accumulate in lysosomes, resulting in punctate red fluorescence. Upon LLME-induced LMP, AO will leak into the cytoplasm and nucleus, leading to a diffuse green fluorescence and a decrease in red fluorescence. Quantify the change in fluorescence intensity to determine the extent of LMP.

## Dipeptidyl Peptidase I (DPPI) Activity Assay

This assay measures the enzymatic activity of DPPI, which is crucial for the mechanism of action of LLME. A fluorogenic substrate for DPPI is used.

#### Materials:

- Cell lysates from target cells
- DPPI fluorogenic substrate (e.g., Gly-Phe-7-amino-4-methylcoumarin)

- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
- Fluorometer

#### Procedure:

- Cell Lysate Preparation: Prepare cell lysates from control and LLME-treated cells using a suitable lysis buffer.
- Assay Reaction:
  - In a microplate, add the cell lysate to the assay buffer.
  - Add the DPPI fluorogenic substrate to initiate the reaction.
  - Incubate at 37 °C.
- Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.
- Analysis: The rate of increase in fluorescence is proportional to the DPPI activity in the sample. Compare the activity in lysates from different cell types to correlate with their sensitivity to LLME.

## Conclusion

Leucyl-leucine methyl ester is a valuable research tool for studying lysosomal cell death pathways and for the selective depletion of cytotoxic immune cells. This guide provides a comprehensive overview of its chemical and physical properties, a detailed description of its mechanism of action, and robust experimental protocols for its synthesis and biological characterization. The provided information will aid researchers in the effective application of this compound in their studies.

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